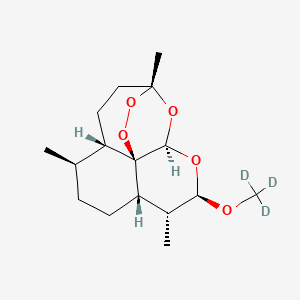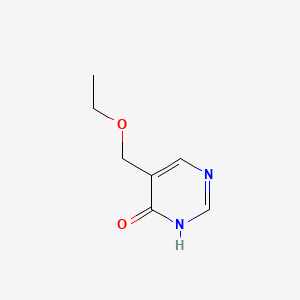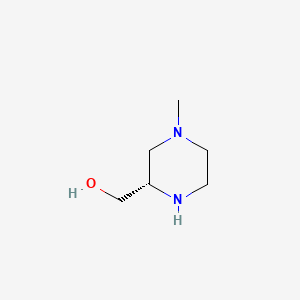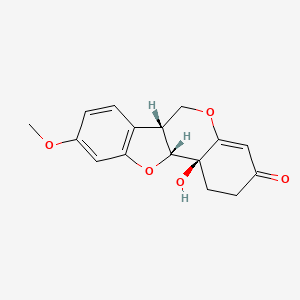
alpha-Artemether-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Artemether-d3 is a deuterated derivative of alpha-Artemether, a compound derived from artemisinin, which is a natural product obtained from the plant Artemisia annua. This compound is primarily used as an internal standard in analytical chemistry for the quantification of alpha-Artemether by gas chromatography or liquid chromatography-mass spectrometry . It exhibits antimalarial and antifungal activities, making it a valuable compound in medicinal chemistry .
Métodos De Preparación
The synthesis of alpha-Artemether-d3 involves the deuteration of alpha-Artemether. The process typically includes the following steps:
Deuteration of Artemisinin: Artemisinin is first converted to dihydroartemisinin, which is then subjected to deuteration using deuterium gas or deuterated reagents.
Methylation: The deuterated dihydroartemisinin is then methylated to produce this compound.
Industrial production methods for this compound are similar to those used for alpha-Artemether, with additional steps for deuteration. These methods involve the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Alpha-Artemether-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its precursor forms, such as dihydroartemisinin-d3.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with modified biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of dihydroartemisinin-d3 .
Aplicaciones Científicas De Investigación
Alpha-Artemether-d3 has several scientific research applications:
Analytical Chemistry: It is used as an internal standard for the quantification of alpha-Artemether in biological samples by gas chromatography or liquid chromatography-mass spectrometry.
Medicinal Chemistry: This compound is studied for its antimalarial and antifungal activities, contributing to the development of new therapeutic agents.
Pharmacokinetics: It is used in pharmacokinetic studies to understand the metabolism and distribution of alpha-Artemether in the body.
Mecanismo De Acción
The mechanism of action of alpha-Artemether-d3 is similar to that of alpha-Artemether. It involves the generation of reactive oxygen species that damage the cellular components of the malaria parasite, Plasmodium falciparum . The compound inhibits nucleic acid and protein synthesis, leading to the death of the parasite . The molecular targets include heme, a byproduct of hemoglobin degradation, which reacts with the peroxide moiety of this compound to produce free radicals .
Comparación Con Compuestos Similares
Alpha-Artemether-d3 is compared with other artemisinin derivatives, such as:
Dihydroartemisinin: A more potent antimalarial agent that is also a metabolite of alpha-Artemether.
Artesunate: A water-soluble derivative used for the treatment of severe malaria.
Arteether: An oil-soluble derivative used in combination therapies for malaria.
This compound is unique due to its deuterium labeling, which makes it a valuable tool in analytical chemistry for the accurate quantification of alpha-Artemether .
Propiedades
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-10-(trideuteriomethoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13-,14-,15-,16-/m1/s1/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIRMFQILZOAM-LPUWUMSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)


![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)

![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)

